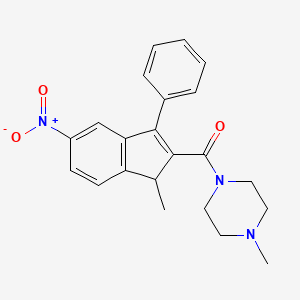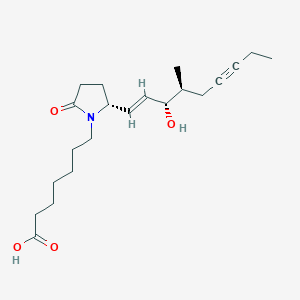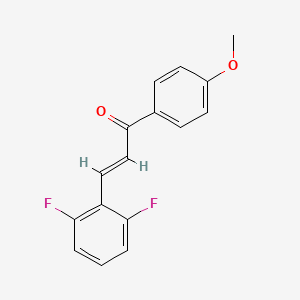
LY6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY6 is a potent and selective SHP2 inhibitor. This compound inhibited SHP2 with an IC50 value of 9.8 μM, 7-fold more selective for SHP2 than the highly related SHP1. Fluorescence titration, thermal shift, and microscale thermophoresis quantitative binding assays confirmed its direct binding to SHP2. this compound has a potential to serve as a lead compound for further optimization studies to develop novel anti-SHP2 therapeutic agents.
Wissenschaftliche Forschungsanwendungen
LY6 in Cancer Research and Prognosis
The this compound family, specifically members such as Ly6D, Ly6E, Ly6H, and Ly6K, play significant roles in cancer research. These genes are notably overexpressed in various cancer types, including bladder, brain, breast, colorectal, and ovarian cancers, among others. The increased expression of these genes is correlated with poor patient outcomes, indicating their potential as targets for developing novel therapeutics and as markers for prognosis in multiple cancer types (Luo et al., 2016). The this compound gene family's proteins also play crucial roles in immune escape and cancer progression, emphasizing the need for further advancements in this field (Upadhyay, 2019).
This compound in Immune and Inflammatory Response
This compound family proteins have a recognized role in immune functions, such as migration and differentiation of leukocytes, making them important markers for leukocyte subset identification and targets for antibody-mediated depletion. Specific this compound proteins like Ly6B, Ly6C, and Ly6G are prominently expressed on murine neutrophils and are involved in regulating neutrophil functions, including migration (Lee et al., 2013). Furthermore, LY6S, a newly identified IFN-inducible human member of the Ly6a subfamily, is linked with inflammation and viral resistance, indicating its role in immune responses and as a potential target for inflammatory diseases (Shmerling et al., 2022).
This compound in Viral Infection and Host Interactions
Studies also highlight the involvement of this compound proteins, particularly LY6E, in the modulation of viral infection. Alterations in LY6E gene expression are associated with viral infection and pathogenesis, offering insights into the biology of LY6E and its role in virus-host interactions (Yu & Liu, 2019). Moreover, the interaction between this compound/uPAR proteins and viral pathogens provides new perspectives on viral entry and virus-host interactions, suggesting that this compound/uPAR proteins, like uPAR and CD59, could be relevant to understanding viral pathogenesis (Yu et al., 2019).
This compound in Cellular and Molecular Biology
In the realm of cellular and molecular biology, this compound proteins, such as those coded by the boudin gene in Drosophila, are essential for the organization of septate junctions and contribute to the maintenance of the paracellular barrier in various tissues. This highlights the functional parallels and potential cross-species applications of this compound family proteins in studying cell-cell interactions and tissue integrity (Hijazi et al., 2009).
Eigenschaften
Molekularformel |
C30H27Cl2N3O4 |
|---|---|
Molekulargewicht |
564.463 |
IUPAC-Name |
(E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one |
InChI |
InChI=1S/C30H27Cl2N3O4/c1-2-39-29-16-28(37)23(27(36)12-10-19-9-11-21(31)15-24(19)32)14-20(29)17-34-13-5-6-22(18-34)35-26-8-4-3-7-25(26)33-30(35)38/h3-4,6-12,14-16,37H,2,5,13,17-18H2,1H3,(H,33,38)/b12-10+ |
InChI-Schlüssel |
KXGGLZVQMDYPEO-ZRDIBKRKSA-N |
SMILES |
O=C1N(C2=CCCN(CC3=CC(C(/C=C/C4=CC=C(Cl)C=C4Cl)=O)=C(O)C=C3OCC)C2)C5=CC=CC=C5N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY6; LY-6; LY 6; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





